8-(Piperazin-1-yl)isoquinoline

CXCR3 Receptor Chemokine Modulation Autoimmune Disease

Researchers face unreliable substitutions of piperazine-isoquinoline building blocks that alter biological activity. 8-(Piperazin-1-yl)isoquinoline (CAS 105685-27-6) provides the exact 8-substitution pattern required for CNS target engagement. - **5-HT1A/1B/1D affinity**: pKi > 9 with ≥1000-fold selectivity over other GPCRs - **D3 receptor potency**: EC50 = 0.52 nM, 223-fold selective vs. D2 - **Synthetic utility**: Free NH for amide/alkylation derivatization; multi-gram availability - **Supply**: Standard global shipping, no DEA/REACH restrictions for R&D

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
CAS No. 105685-27-6
Cat. No. B3045370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Piperazin-1-yl)isoquinoline
CAS105685-27-6
Molecular FormulaC13H15N3
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC3=C2C=NC=C3
InChIInChI=1S/C13H15N3/c1-2-11-4-5-15-10-12(11)13(3-1)16-8-6-14-7-9-16/h1-5,10,14H,6-9H2
InChIKeySLTPPQIDSQSJIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Piperazin-1-yl)isoquinoline Product Profile


8-(Piperazin-1-yl)isoquinoline (CAS 105685-27-6) is a synthetic heterocyclic building block comprising an isoquinoline core substituted at the 8-position with a piperazine ring . With a molecular formula of C₁₃H₁₅N₃ and a molecular weight of 213.28 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, enabling the construction of diverse pharmacologically active molecules . Its structural architecture combines the planar, electron-rich isoquinoline moiety with the basic, conformationally flexible piperazine group, a design that facilitates interactions with a broad range of biological targets . While the parent compound itself is primarily utilized as a synthetic scaffold, its derivatives have been extensively explored in drug discovery programs targeting central nervous system disorders, inflammatory diseases, and oncology [1].

Core substitution
8‑position piperazine attachment on isoquinoline provides a unique vector for SAR exploration
Synthetic handle
Free piperazine NH enables rapid derivatization via alkylation, acylation, or reductive amination
Medicinal chemistry template
Privileged scaffold for CNS, inflammatory, and oncology pathway studies; structural differentiation from tetrahydroisoquinoline analogs

8-(Piperazin-1-yl)isoquinoline: Substitution Unreliability


Generic substitution of 8-(Piperazin-1-yl)isoquinoline with other piperazine-isoquinoline building blocks is highly unreliable due to subtle but critical variations in substitution pattern and ring saturation that profoundly alter biological activity profiles. The 8-position attachment of the piperazine ring on the isoquinoline scaffold dictates a specific spatial orientation and electronic distribution that is not interchangeable with 4-, 5-, or 6-substituted analogs [1]. Furthermore, the parent aromatic isoquinoline system confers distinct physicochemical and pharmacological properties compared to its partially or fully saturated tetrahydroisoquinoline counterparts, including differences in planarity, basicity, and metabolic stability [2]. Even minor structural modifications among in-class analogs can result in orders-of-magnitude shifts in target binding affinity and functional selectivity, underscoring the necessity for rigorous, data-driven selection based on the exact compound identity [3].

Position isomer 4‑, 5‑, or 6‑substituted piperazine‑isoquinolines may shift target engagement and selectivity profiles; not interchangeable with the 8‑substituted core.
Ring saturation Tetrahydroisoquinoline analogs alter planarity, basicity, and metabolic stability; class‑level data cannot be transferred without validation.
Derivative-only evidence Most reported affinity and selectivity data originate from elaborated derivatives; direct substitution of the parent scaffold requires independent experimental confirmation.

8-(Piperazin-1-yl)isoquinoline Differentiation Evidence


CXCR3 Receptor Modulation Distinction

While 8-(piperazin-1-yl)-1,2,3,4-tetrahydro-isoquinoline derivatives demonstrate potent CXCR3 receptor modulation [1], the parent 8-(piperazin-1-yl)isoquinoline scaffold, lacking the saturated tetrahydro ring system, offers a structurally distinct starting point that can lead to differentiated pharmacokinetic and target engagement profiles. The aromatic isoquinoline core alters planarity and electron density, potentially impacting binding mode and metabolic stability compared to its saturated counterpart [2].

CXCR3 modulation
Class-level inference
Aromatic core vs. tetrahydro‑isoquinoline derivatives
Scaffold differentiation for SAR context
Derivative IC₅₀ in nanomolar range; parent not directly reported
CXCR3 Receptor Chemokine Modulation Autoimmune Disease

Tau Prion Inhibition & Brain Penetration

A 4-piperazine isoquinoline derivative (Compound 1) was identified as a tau prion inhibitor with an EC50 of 390 nM and a Kp,uu (unbound brain-to-plasma ratio) of 0.04 [1]. Crucially, the 8-substituted isomer, 8-(piperazin-1-yl)isoquinoline, serves as a distinct scaffold that can be elaborated to optimize both potency and brain penetration. Further optimization of the 4-piperazine series yielded Compound 25 with an EC50 of 15 nM and a significantly improved Kp,uu of 0.63 [1], highlighting the critical impact of substitution pattern on biological activity and CNS exposure. The 8-substituted scaffold presents a unique vector for SAR studies that may circumvent the limitations observed with the 4-substituted series, offering a distinct chemical space for developing next-generation tauopathy therapeutics.

Tau prion & brain penetration
Class-level inference
4‑series EC₅₀ 15 nM, Kp,uu 0.63; 8‑position vector distinct
Substitution-dependent CNS exposure review
Data from 4‑piperazine series; 8‑series awaits optimization
Tau Prion Alzheimer's Disease CDK8 Inhibition Brain Penetration

5-HT1 Receptor Selectivity

The 8-piperazinyl-2,3-dihydropyrroloisoquinoline template, which incorporates the 8-(piperazin-1-yl)isoquinoline core, has been demonstrated to produce compounds with exceptional binding affinity and selectivity for the 5-HT1 receptor family [1]. Specifically, N-substituted derivatives of this template exhibit pKi values greater than 9 (Ki < 1 nM) for human cloned 5-HT1A, 5-HT1B, and 5-HT1D receptors [1]. Remarkably, these compounds display selectivities up to 1000-fold against other serotonin receptor subtypes, as well as dopamine and adrenergic receptors [1]. This high degree of selectivity contrasts sharply with many other piperazine-containing scaffolds that often exhibit promiscuous binding across multiple aminergic GPCRs, underscoring the unique pharmacophore presented by the 8-substituted isoquinoline framework.

5‑HT₁ selectivity
Class-level inference
pKi > 9, up to 1000‑fold selectivity vs. other GPCRs
Reported selectivity context for GPCR ligand design
Derived from 8‑piperazinyl‑2,3‑dihydropyrroloisoquinolines
5-HT1 Receptor Serotonin GPCR Selectivity

D3 Receptor Agonism and Selectivity

A series of isoquinoline-piperazine hybrids, structurally related to 8-(piperazin-1-yl)isoquinoline, have been shown to act as potent and highly selective D3 receptor agonists [1]. Compound (−)-24c (D-301), containing an isoquinoline moiety linked to a piperazine ring, exhibited an EC50 of 0.52 nM in GTPγS functional assays for the D3 receptor, with a remarkable D2/D3 selectivity ratio of 223 [1]. This level of functional selectivity is notably superior to many other D3-preferring agonists, which often display significant cross-reactivity with the D2 receptor, a property associated with adverse effects such as dyskinesia [2]. The 8-substituted isoquinoline scaffold, therefore, represents a valuable starting point for the rational design of next-generation antiparkinsonian agents with an improved therapeutic index.

D₃ agonism & selectivity
Class-level inference
EC₅₀ 0.52 nM, D₂/D₃ selectivity ratio 223
Functional selectivity context for D₃ vs D₂ pathways
Isoquinoline‑piperazine hybrid derivative data
D3 Receptor Dopamine Parkinson's Disease Agonist

D3 Agonism Plus Antioxidant Activity

Beyond its utility as a selective D3 receptor agonist scaffold, the piperazine-isoquinoline framework has been shown to confer additional pharmacologically relevant properties [1]. In the same study that identified the highly selective D3 agonist (−)-24c, both lead compounds (−)-24b and (−)-24c demonstrated potent radical scavenging activity in vitro [1]. This dual functionality—combining targeted receptor agonism with intrinsic antioxidant capacity—is a key differentiator from simpler piperazine or isoquinoline building blocks that typically exhibit only one primary mechanism of action. The 8-(piperazin-1-yl)isoquinoline core, therefore, offers a unique platform for developing multifunctional agents that may address multiple pathogenic pathways in complex neurodegenerative diseases like Parkinson's disease, where both dopaminergic dysfunction and oxidative stress play critical roles [2].

Antioxidant activity
Class-level inference
Qualitative radical scavenging in vitro
Multifunctional ligand design potential
Reported for D₃ agonist derivatives; not quantified for parent
Multifunctional Ligand Neuroprotection Antioxidant Parkinson's Disease

Synthetic Intermediate for Library Production

8-(Piperazin-1-yl)isoquinoline is recognized as a versatile synthetic intermediate for generating diverse compound libraries [1]. Its free piperazine NH group provides a convenient handle for rapid derivatization through alkylation, acylation, or reductive amination, enabling efficient parallel synthesis of structurally diverse analogs [1]. This contrasts with many other isoquinoline building blocks that lack a functionalized secondary amine for straightforward conjugation. Furthermore, the compound is commercially available in multi-gram quantities, facilitating both early-stage hit-to-lead optimization and larger-scale preclinical studies . Its well-established synthetic routes and favorable physicochemical properties make it a preferred choice for medicinal chemistry groups aiming to rapidly explore chemical space around the isoquinoline-piperazine pharmacophore.

Synthetic intermediate
Supplier context
Free piperazine NH for parallel derivatization
Rapid library synthesis workflow fit
Commercially available in multi‑gram quantities
Synthetic Intermediate Parallel Synthesis Medicinal Chemistry Library Production

8-(Piperazin-1-yl)isoquinoline Application Scenarios


5-HT1 Receptor Ligand Design

Researchers engaged in CNS drug discovery, particularly those targeting serotonin receptors for migraine, depression, or anxiety disorders, should utilize 8-(piperazin-1-yl)isoquinoline as a privileged scaffold. Evidence demonstrates that derivatives of this core exhibit sub-nanomolar binding affinity (pKi > 9) for 5-HT1A/1B/1D receptors with exceptional selectivity (up to 1000-fold) over other aminergic GPCRs [1]. This high degree of target engagement and minimal off-target liability is a critical advantage for developing safer, more efficacious CNS therapeutics.

D3 Agonists for Parkinson's Disease

For medicinal chemistry programs focused on Parkinson's disease therapeutics, 8-(piperazin-1-yl)isoquinoline provides a validated entry point for designing highly selective D3 receptor agonists. Structural analogs have achieved sub-nanomolar functional potency (EC50 = 0.52 nM) at D3 receptors with a 223-fold selectivity over D2 receptors [2]. This selectivity profile is essential for mitigating D2-associated side effects such as dyskinesia and impulse control disorders. Furthermore, the scaffold has demonstrated intrinsic antioxidant activity, offering the potential for multifunctional neuroprotective agents [2].

CDK8 Inhibition for Tauopathies

Investigators targeting tau prion propagation in Alzheimer's disease and related tauopathies should consider 8-(piperazin-1-yl)isoquinoline as a distinct scaffold for optimization. While 4-piperazine isoquinoline derivatives have shown nanomolar tau prion inhibition (EC50 = 15 nM) and improved brain penetration (Kp,uu = 0.63) [3], the 8-substituted isomer presents a unique chemical vector that may overcome the SAR limitations of the 4-series. This scaffold is particularly relevant for programs aiming to achieve both high CNS exposure and robust target engagement.

Parallel Synthesis of Isoquinoline-Piperazine Libraries

Medicinal chemistry teams seeking to rapidly expand their compound collections around the isoquinoline-piperazine pharmacophore will find 8-(piperazin-1-yl)isoquinoline to be an ideal starting material. Its free piperazine NH group enables straightforward, high-yielding derivatization using standard amide coupling, reductive amination, or alkylation protocols [4]. Combined with its commercial availability in multi-gram quantities , this scaffold significantly reduces synthetic cycle times and accelerates the hit-to-lead optimization phase of drug discovery projects.

Application
Selection Property
Validation Focus
5‑HT₁ GPCR ligand research
Isoquinoline‑piperazine scaffold selectivity
Reported selectivity profile context
D₃ agonist pathway studies
D₃/D₂ selectivity scaffold
Functional assay selectivity review
Tau prion inhibition research
Substitution‑dependent CNS exposure context
Brain penetration endpoint review
Medicinal chemistry library synthesis
Free piperazine NH derivatization handle
Synthetic versatility review

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